Indoles

Indoles are a class of heterocyclic organic compounds containing a five-membered ring with one nitrogen atom and two double bonds, typically in the benzene ring structure. They exhibit a wide range of structural diversity due to their unique molecular framework, which allows for varied functional groups that can be attached. Indoles play crucial roles in natural products chemistry as they are found in numerous plants and animals, contributing to biological activities such as antimicrobial properties, cytotoxicity, and potential therapeutic uses.

Structurally, indoles are characterized by the presence of a nitrogen atom at position 3 or 4 on an otherwise aromatic ring system. Their chemical reactivity is influenced by these positions; for instance, position 3-substituted indoles often display enhanced electrophilic character compared to their unsubstituted counterparts. Indoles can undergo various transformations like electrophilic aromatic substitution reactions, which are crucial in synthetic chemistry.

In pharmaceutical research, indoles have been widely explored due to their versatile properties and structural complexity, enabling the development of novel drugs targeting different biological pathways. Their potential as bioactive molecules makes them a valuable tool in drug discovery efforts.

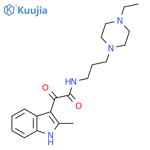

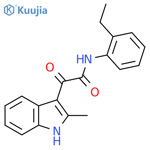

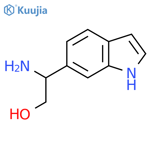

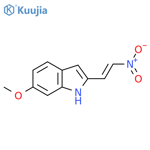

| Structure | Nom chimique | CAS | Le MF |

|---|---|---|---|

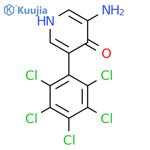

|

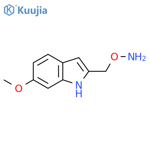

O-(6-methoxy-1H-indol-2-yl)methylhydroxylamine | 1513744-65-4 | C10H12N2O2 |

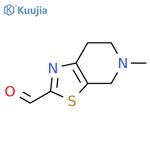

|

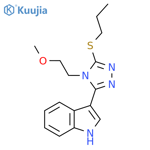

3-4-(2-methoxyethyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl-1H-indole | 852144-40-2 | C16H20N4OS |

|

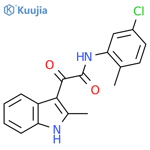

N-(5-chloro-2-methylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide | 852372-07-7 | C18H15ClN2O2 |

|

(1S)-2,2,2-trifluoro-1-(1H-indol-7-yl)ethan-1-ol | 2227771-10-8 | C10H8F3NO |

|

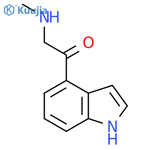

1-(1H-indol-4-yl)-2-(methylamino)ethan-1-one | 1506709-65-4 | C11H12N2O |

|

N-3-(4-ethylpiperazin-1-yl)propyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide | 862813-68-1 | C20H28N4O2 |

|

N-(2-ethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide | 852369-13-2 | C19H18N2O2 |

|

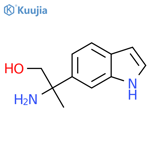

2-amino-2-(1H-indol-6-yl)ethan-1-ol | 1270546-07-0 | C10H12N2O |

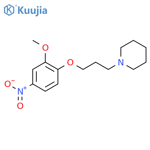

|

6-methoxy-2-(2-nitroethenyl)-1H-indole | 213682-07-6 | C11H10N2O3 |

|

2-amino-2-(1H-indol-6-yl)propan-1-ol | 1270532-13-2 | C11H14N2O |

Littérature connexe

-

Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014

-

Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748

-

4. Back matter

-

Jennifer Pape,Keri McQuinn,Fraser Hof,J. Scott McIndoe New J. Chem., 2011,35, 1582-1587

Fournisseurs recommandés

-

Jincang Pharmaceutical (Shanghai) Co., LTD.Factory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Wuhan Comings Biotechnology Co., Ltd.Factory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Hubei Henglvyuan Technology Co., LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Shanghai Xinsi New Materials Co., LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Amadis Chemical Company LimitedFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

Produits recommandés